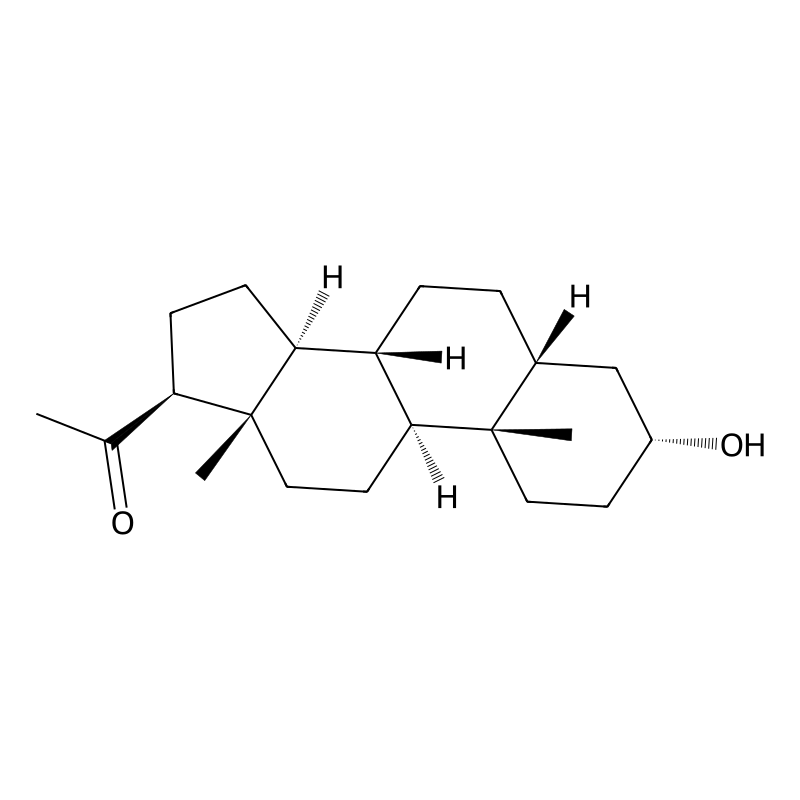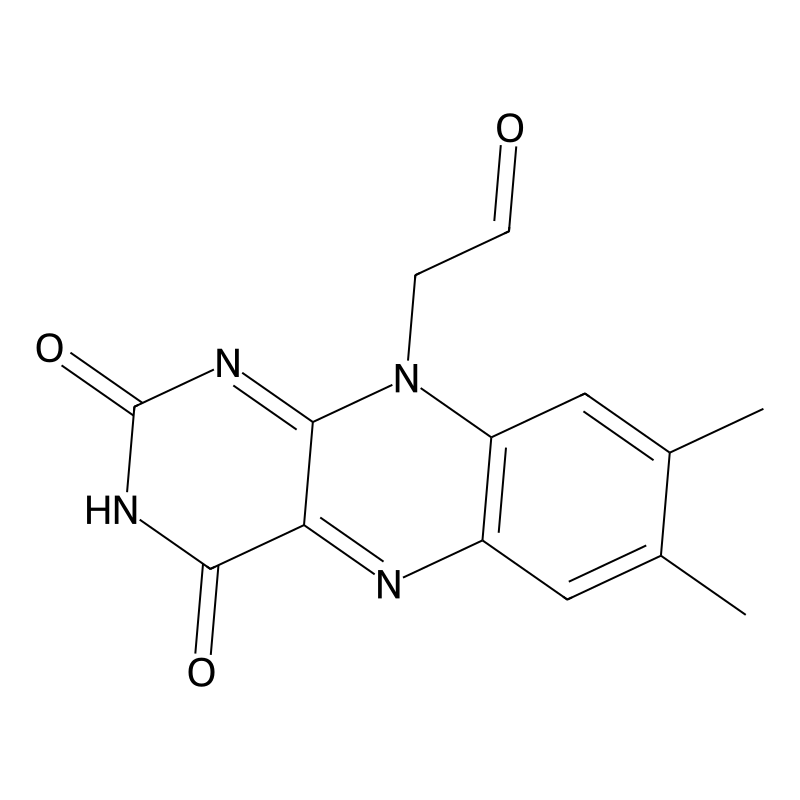2-amino-N-[(2,3-dichlorophenyl)methyl]-N-ethylpropanamide
![2-amino-N-[(2,3-dichlorophenyl)methyl]-N-ethylprop...](/img/no-structure.svg)
Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Canonical SMILES
2-amino-N-[(2,3-dichlorophenyl)methyl]-N-ethylpropanamide is a chiral compound with the molecular formula and a molecular weight of 275.17 g/mol. This compound features an amino group, a dichlorobenzyl moiety, and an ethylpropanamide backbone, making it an interesting subject for chemical research and development. Its unique structural characteristics contribute to its potential applications in various fields, including medicinal chemistry and organic synthesis.
The chemical reactivity of 2-amino-N-[(2,3-dichlorophenyl)methyl]-N-ethylpropanamide can be attributed to its functional groups. Key reactions include:
- Substitution Reactions: The dichlorobenzyl group can undergo nucleophilic substitution, leading to the formation of various derivatives.
- Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
- Reduction: The compound can be reduced to yield amines or other reduced products.
These reactions allow for the modification of the compound's structure, potentially enhancing its biological activity or altering its properties for specific applications.
The biological activity of 2-amino-N-[(2,3-dichlorophenyl)methyl]-N-ethylpropanamide is primarily linked to its interactions with biological targets such as enzymes and receptors. Its chiral nature may lead to stereoselective binding, influencing its pharmacological effects. Potential activities include:
- Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
- Receptor Modulation: It could modulate receptor activities, impacting cellular signaling processes.
Research into its biological effects may provide insights into its potential therapeutic applications.
The synthesis of 2-amino-N-[(2,3-dichlorophenyl)methyl]-N-ethylpropanamide typically involves several key steps:
- Starting Materials: The synthesis begins with (S)-2-amino-1-propanol, 2,3-dichlorobenzyl chloride, and ethylamine.
- Reaction Steps:
- The (S)-2-amino-1-propanol is reacted with 2,3-dichlorobenzyl chloride to form the corresponding amide.
- Ethylamine is then introduced to yield the final product through amidation reactions.
This method may be optimized for industrial production by employing techniques such as continuous flow reactors and advanced purification methods.
2-amino-N-[(2,3-dichlorophenyl)methyl]-N-ethylpropanamide has several potential applications:
- Medicinal Chemistry: It serves as a building block for synthesizing pharmaceutical compounds with therapeutic effects.
- Organic Synthesis: This compound acts as an intermediate in the synthesis of complex organic molecules.
- Biological Studies: It can be utilized in studies examining the effects of chiral compounds on biological systems.
These applications highlight its versatility in both research and industrial contexts.
Studies on the interactions of 2-amino-N-[(2,3-dichlorophenyl)methyl]-N-ethylpropanamide with biological targets are crucial for understanding its pharmacological profile. Research may focus on:
- Binding Affinity: Determining how well the compound binds to specific enzymes or receptors.
- Mechanism of Action: Investigating how the compound influences biological pathways through interactions at the molecular level.
Such studies are essential for evaluating its potential as a therapeutic agent.
Several compounds share structural similarities with 2-amino-N-[(2,3-dichlorophenyl)methyl]-N-ethylpropanamide. A comparison highlights its uniqueness:
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| 2-amino-N-[(2,5-dichlorophenyl)methyl]-N-ethylpropanamide | Similar dichlorobenzyl group | Different position of chlorine substituents | |
| 2-amino-N-[1-(2-methylphenyl)ethyl]propanamide | Contains a methylphenyl moiety | Lacks dichloro substitution | |
| Ethyl 2-(6-Amino-2,3-dichlorobenzylamino)acetate Hydrochloride | Contains amino and dichloro groups | Different functional groups and structure |
The presence of different substituents and functional groups in these compounds leads to variations in their chemical properties and biological activities . This comparison underscores the distinctiveness of 2-amino-N-[(2,3-dichlorophenyl)methyl]-N-ethylpropanamide within this class of compounds.








